N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c28-25(27-18-26(14-16-29-17-15-26)19-8-2-1-3-9-19)24-20-10-4-6-12-22(20)30-23-13-7-5-11-21(23)24/h1-13,24H,14-18H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZHURGTSUKYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the carboxamide group via an amide coupling reaction. The 4-phenyltetrahydro-2H-pyran-4-yl moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted xanthene derivatives.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthene derivatives and carboxamide-containing molecules. Examples include:
- 9H-xanthene-9-carboxamide
- 4-phenyltetrahydro-2H-pyran derivatives
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives. It features a xanthene core structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The compound's chemical structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO2 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(4-phenyloxan-4-yl)methyl)-9H-xanthene-9-carboxamide |
| InChI Key | ZULNCFICSSPEQZ-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including proteins and enzymes. The compound may modulate enzyme activity, influencing several cellular pathways. For instance, it has been observed to interact with the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In studies evaluating its effects on human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma), the compound demonstrated IC50 values in the nanomolar range. This suggests a potent ability to inhibit cancer cell growth .
Angiogenesis Inhibition
In vivo studies using chick chorioallantoic membrane assays have shown that this compound effectively blocks angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4). These findings underscore its potential as an anti-cancer therapeutic agent .
Study 1: Evaluation of Antiproliferative Activity
A detailed evaluation was conducted on the antiproliferative activity of this compound against three human cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HT-29 | 50 | Microtubule disruption |
| M21 | 45 | Colchicine-binding site |
| MCF7 | 60 | Cell cycle arrest |
The results indicated that the compound effectively inhibited cell proliferation through mechanisms involving microtubule disruption and cell cycle arrest .
Study 2: Angiogenesis Inhibition
In chick chorioallantoic membrane assays, this compound was tested for its ability to inhibit angiogenesis:
| Treatment | Tumor Growth Inhibition (%) |
|---|---|
| Control | 0 |
| CA-4 | 75 |
| N-(phenyloxan) | 70 |
These findings suggest that the compound has a significant impact on reducing tumor vascularization, essential for tumor growth and metastasis .
Q & A
Q. What are the recommended synthetic methodologies for N-[(4-phenyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide?
- Methodological Answer : Synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with (4-phenyloxan-4-yl)methanamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and catalytic DMAP in anhydrous dichloromethane or THF under nitrogen. Microwave-assisted synthesis can optimize reaction efficiency (30–60 minutes at 80–100°C) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate intermediates using TLC and final purity via HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the xanthene core (aromatic protons at δ 6.5–8.5 ppm) and the oxane-linked methyl group (δ 3.0–4.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ expected for C₂₈H₂₅NO₃). FT-IR identifies the carboxamide C=O stretch (~1650–1680 cm⁻¹). Single-crystal X-ray diffraction is ideal for resolving stereochemical ambiguities .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize cell viability assays (MTT or resazurin) against cancer lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus). Use IC₅₀ values to quantify potency. For fluorescence-based applications (e.g., tracking cellular uptake), exploit the xanthene core’s intrinsic fluorescence (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) with confocal microscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematically modify substituents:
- Oxane ring : Replace phenyl with electron-withdrawing groups (e.g., -NO₂) to assess electronic effects.
- Xanthene core : Introduce halogen atoms to evaluate steric and lipophilic impacts.
Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like DNA topoisomerases or kinase enzymes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using OECD guidelines and include positive controls (e.g., doxorubicin for cytotoxicity). Perform meta-analysis of published data to identify trends. Use Shapiro-Wilk tests to assess data normality and ANOVA for cross-study comparisons .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (GROMACS) model membrane interactions. Validate predictions with in vitro Caco-2 assays for intestinal absorption and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
